molecular formula C14H11F3N2O4S B4022111 (4-methylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine

(4-methylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine

Cat. No. B4022111
M. Wt: 360.31 g/mol
InChI Key: YSNNPHLASOZURC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “(4-methylphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine” often involves multi-step chemical reactions, including nitration, sulfonation, and amination processes. For instance, novel fluorinated polyamides based on noncoplanar sulfoxide containing aromatic bis(ether amine) were synthesized, showcasing the complexity of synthesizing fluorinated compounds with intricate molecular structures (Shockravi et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of sulfonyl, nitro, and amino groups, which influence the molecule's overall geometry and electronic distribution. The crystal structure analysis of similar compounds reveals that electronic effects, such as charge redistribution and electron delocalization, significantly impact the molecular geometry, as observed in the structures of various aminophenyl sulfones (Bertolasi et al., 1993).

Chemical Reactions and Properties

Compounds with nitro, sulfonyl, and amino groups participate in a wide range of chemical reactions, including substitution and addition reactions. These functionalities also confer reactivity towards nucleophiles and electrophiles, contributing to their potential as intermediates in organic synthesis. For example, the synthesis of sulfonamide-based kinase inhibitors demonstrates the use of sulfonates to construct molecules with biological activity (Wong et al., 2010).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure, particularly the presence of fluorinated groups which can significantly alter solubility, thermal stability, and other material properties. Fluorinated compounds, for example, are known for their outstanding solubility and thermal stability, as seen in the study of novel fluorinated polyamides (Shockravi et al., 2009).

properties

IUPAC Name

N-(4-methylphenyl)-2-nitro-4-(trifluoromethylsulfonyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4S/c1-9-2-4-10(5-3-9)18-12-7-6-11(8-13(12)19(20)21)24(22,23)14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNNPHLASOZURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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